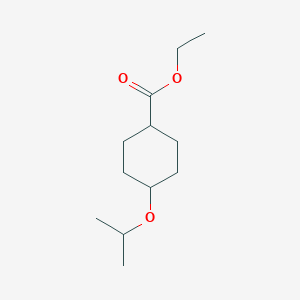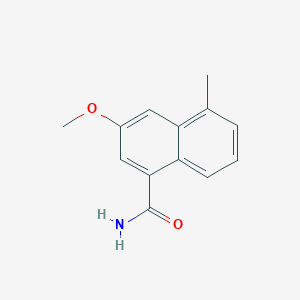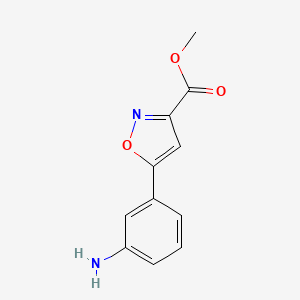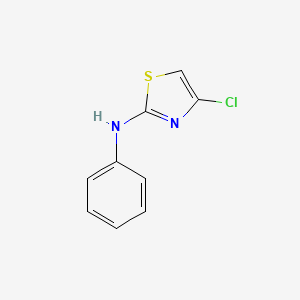![molecular formula C15H19N B11890904 1-Benzyl-1-azaspiro[4.4]non-6-ene CAS No. 78877-19-7](/img/structure/B11890904.png)
1-Benzyl-1-azaspiro[4.4]non-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1-azaspiro[4.4]non-6-ene is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a nitrogen-containing spiro ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-azaspiro[4.4]non-6-ene can be synthesized through several methods. One notable method involves the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway . The reaction conditions are typically mild, often carried out at room temperature, making it an efficient and practical approach.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the gold-catalyzed spirocyclization method mentioned above provides a scalable route for its synthesis. The use of gold catalysts and mild reaction conditions makes this method suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-1-azaspiro[4.4]non-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the spirocyclic structure.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the spirocyclic structure.
Applications De Recherche Scientifique
1-Benzyl-1-azaspiro[4.4]non-6-ene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism by which 1-Benzyl-1-azaspiro[4.4]non-6-ene exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Azaspirene: Contains a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton and is known for its angiogenesis inhibitory properties.
Pseurotins: Share a similar spirocyclic structure but differ in functional groups and biological activities.
Synerazol: Another spirocyclic compound with distinct biological properties.
Uniqueness: 1-Benzyl-1-azaspiro[44]non-6-ene is unique due to its benzyl group and the specific arrangement of the spirocyclic structure
Conclusion
1-Benzyl-1-azaspiro[4.4]non-6-ene is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study, with ongoing research exploring its full potential.
Propriétés
Numéro CAS |
78877-19-7 |
|---|---|
Formule moléculaire |
C15H19N |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
1-benzyl-1-azaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C15H19N/c1-2-7-14(8-3-1)13-16-12-6-11-15(16)9-4-5-10-15/h1-4,7-9H,5-6,10-13H2 |
Clé InChI |
QJBLDLFYCYRBLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC=C2)N(C1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)


![8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11890842.png)



![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)
![4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one](/img/structure/B11890876.png)

![3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890894.png)
![1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11890912.png)


